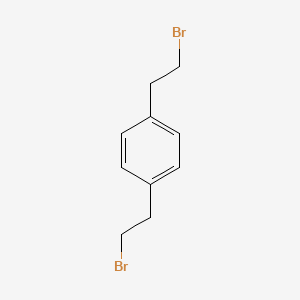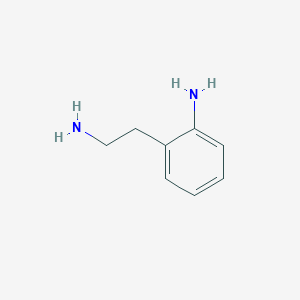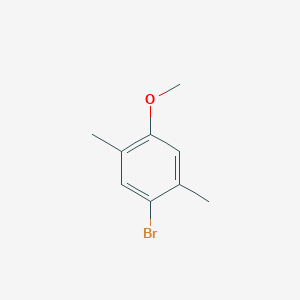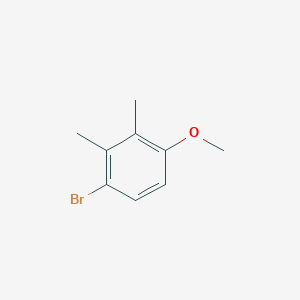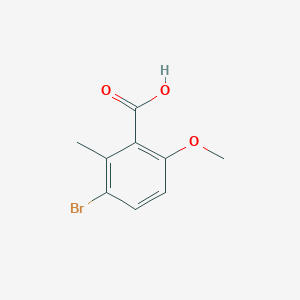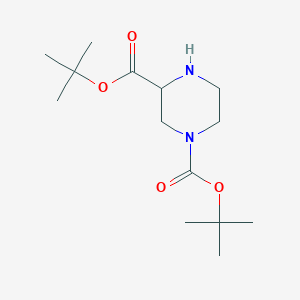
n-4-Boc-2-piperazinecarboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester: is a chemical compound with the molecular formula C14H26N2O4. It is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound is characterized by the presence of a piperazine ring, which is protected by a tert-butoxycarbonyl (Boc) group and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester typically involves the protection of the piperazine ring with a Boc group followed by esterification. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected piperazine is then reacted with tert-butyl chloroformate in the presence of a base to form the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid or other strong acids.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Hydrolysis: N-4-Boc-2-piperazinecarboxylic acid.
Deprotection: 2-piperazinecarboxylic acid tert-butyl ester.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for studying enzyme inhibition and receptor binding.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the piperazine nitrogen atoms from unwanted reactions, allowing selective functionalization of other parts of the molecule. The tert-butyl ester group provides stability and can be easily removed under mild conditions, making the compound a valuable intermediate in multi-step synthesis .
Comparison with Similar Compounds
1-Boc-piperazine-3-carboxylic acid: Similar structure but with a different substitution pattern on the piperazine ring.
4-Boc-morpholine-3-carboxylic acid: Contains a morpholine ring instead of a piperazine ring.
1,4-Di-Boc-piperazine-2-carboxylic acid: Contains two Boc groups for additional protection.
Uniqueness: N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester is unique due to its specific substitution pattern and the presence of both Boc and tert-butyl ester groups. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ditert-butyl piperazine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-9-16(8-7-15-10)12(18)20-14(4,5)6/h10,15H,7-9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDRUHJVDHVOAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CCN1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373560 |
Source


|
| Record name | n-4-boc-2-piperazinecarboxylic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438631-75-5 |
Source


|
| Record name | n-4-boc-2-piperazinecarboxylic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
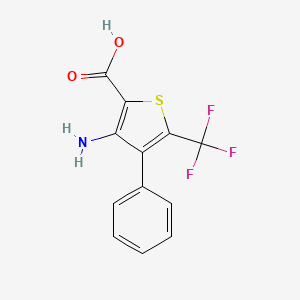

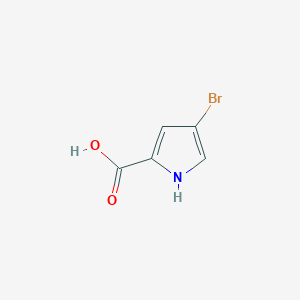
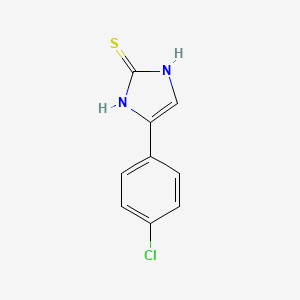

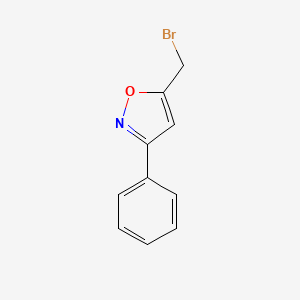
![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)
